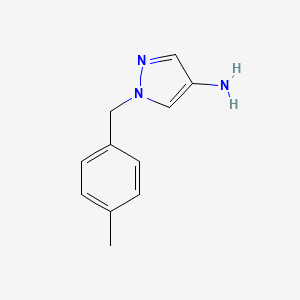

![molecular formula C15H11F3O2 B3022264 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 273727-19-8](/img/structure/B3022264.png)

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

Descripción general

Descripción

Synthesis Analysis

- Site-selective Suzuki-Miyaura cross-coupling reactions : It serves as a reactant in these reactions .

- Palladium-catalyzed direct arylation reactions : These reactions utilize 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid as a key component .

- Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence : This compound participates in such tandem reactions .

- Ruthenium-catalyzed direct arylation : It can be employed in this context .

- Ligand-free copper-catalyzed coupling reactions , amination, and conjugate addition reactions: These processes utilize this compound as a reactant .

Molecular Structure Analysis

The molecular structure of 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid consists of a benzene ring with a trifluoromethyl group at the para position and a boronic acid group attached to the adjacent carbon atom. The compound’s steric and electronic properties have been studied using molecular orbital and empirical methods .

Chemical Reactions Analysis

- Arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions .

- Rhodium-catalyzed asymmetric 1,4-addition reactions .

- Copper-catalyzed nitration reactions .

- Regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

- Palladium-catalyzed allylation reaction with allyl alcohols .

- N-arylation of imidazoles and amines using copper-exchanged fluorapatite as a catalyst .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid is widely used as a pharmaceutical intermediate. Its unique chemical structure makes it a valuable building block in the synthesis of various drugs. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it a crucial component in drug development .

Agonistic Activity in G Protein-Coupled Receptors

This compound has been studied for its role in enhancing the agonistic activity of G protein-coupled receptors (GPCRs). The introduction of trifluoromethyl and fluoride groups improves the binding affinity and potency of GPCR agonists. This application is significant in the development of new therapeutic agents targeting GPCRs, which are involved in numerous physiological processes .

Analytical Standards

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid is used as an analytical standard in various chemical analyses. Its high purity and well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC). These applications are essential for ensuring the accuracy and reliability of analytical results in research and quality control .

Regulation of Central Inflammation

Research has shown that this compound can act as a peroxisome proliferator-activated receptor (PPAR) agonist, playing a role in the regulation of central inflammation. This property is particularly relevant in the study of neuroinflammatory diseases, where controlling inflammation in the brain is crucial for developing effective treatments .

Synthesis of Antitumor Agents

The compound is also utilized in the synthesis of antitumor agents. Its chemical structure allows for the creation of novel compounds with potential anticancer properties. This application is vital in the ongoing search for new and more effective cancer treatments .

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

In organic synthesis, 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid is used in microwave-assisted Suzuki-Miyaura cross-coupling reactions. This method is employed to form carbon-carbon bonds efficiently, which is a fundamental process in the synthesis of complex organic molecules. This application is significant in both academic research and industrial chemical synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors . Lactate dehydrogenase plays a crucial role in the conversion of lactate to pyruvate in cells and is often associated with cancer cell proliferation .

Mode of Action

Benzylic compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.

Biochemical Pathways

The compound’s potential role in inhibiting lactate dehydrogenase suggests it may impact the glycolytic pathway , which is critical for energy production in cells.

Result of Action

If the compound acts as a lactate dehydrogenase inhibitor, it could potentially disrupt energy production in cancer cells, thereby inhibiting their proliferation .

Propiedades

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVVIXBXBQZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)

![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)